3-(2-Oxopropyl)benzonitrile
Overview
Description
3-(2-Oxopropyl)benzonitrile is an organic compound belonging to the family of benzonitriles. It is a semi-aromatic compound with the molecular formula C10H9NO and a molecular weight of 159.19 g/mol . This compound is widely used in scientific experiments due to its various properties and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(2-Oxopropyl)benzonitrile can be synthesized through several methods. One common method involves the reaction of 3-bromopropiophenone with potassium cyanide, followed by hydrolysis of the nitrile group. Another approach is the green synthesis of benzonitrile using ionic liquids as recycling agents, which eliminates the need for metal salt catalysts and simplifies the separation process .
Industrial Production Methods: Industrial production of this compound often involves the ammoxidation of toluene derivatives or the cyanation of benzene halides. These methods are advantageous due to their scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Oxopropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines, such as benzylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation over palladium catalysts is a typical method for reducing nitriles to amines.
Substitution: Reagents like sodium methoxide or sodium ethoxide are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Benzylamine and toluene.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-(2-Oxopropyl)benzonitrile has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(2-Oxopropyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in hydrogenation reactions, it undergoes a consecutive reaction sequence where it is first hydrogenated to benzylamine, which then undergoes hydrogenolysis to form toluene . The compound’s reactivity is influenced by the presence of electron-withdrawing and electron-donating groups, which affect its regioselectivity and diastereoselectivity in cycloaddition reactions .
Comparison with Similar Compounds
- 3-(2-Oxopropyl)benzene carbonitrile
- 3-(2-Oxo-1-propyl)benzonitrile
Comparison: 3-(2-Oxopropyl)benzonitrile is unique due to its semi-aromatic structure and the presence of both nitrile and ketone functional groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
3-(2-oxopropyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8(12)5-9-3-2-4-10(6-9)7-11/h2-4,6H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECXKMQLEFHQHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10538061 | |
Record name | 3-(2-Oxopropyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10538061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73013-50-0 | |
Record name | 3-(2-Oxopropyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10538061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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